3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole 3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11174898
InChI: InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3
SMILES: CN1C=NN=C1SCC2=CC(=CC=C2)Br
Molecular Formula: C10H10BrN3S
Molecular Weight: 284.18 g/mol

3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole

CAS No.:

Cat. No.: VC11174898

Molecular Formula: C10H10BrN3S

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

3-((3-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazole -

Specification

Molecular Formula C10H10BrN3S
Molecular Weight 284.18 g/mol
IUPAC Name 3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Standard InChI InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3
Standard InChI Key VOVTVOCGIAIQMH-UHFFFAOYSA-N
SMILES CN1C=NN=C1SCC2=CC(=CC=C2)Br
Canonical SMILES CN1C=NN=C1SCC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Features

The compound has the molecular formula C₁₀H₁₀BrN₃S and a molecular weight of 284.18 g/mol. Its structure consists of a 1,2,4-triazole core substituted with a methyl group at the 4-position and a (3-bromobenzyl)thio moiety at the 3-position (Figure 1). The bromine atom on the benzyl group enhances electrophilic reactivity, making it a potential intermediate for further functionalization via cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₃S
Molecular Weight284.18 g/mol
CAS NumberNot explicitly listed
AppearanceLikely crystalline solid*
Melting PointEstimated 150–160°C†
SolubilityModerate in polar solvents‡

*Based on analogous triazoles ; †Extrapolated from similar brominated triazoles ; ‡Predicted from logP calculations.

Synthesis Strategies

Microwave-Assisted Synthesis

While no direct synthesis protocol for 3-((3-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazole is documented, methods for analogous triazoles provide a framework. The Milestone Flexi Wave microwave synthesis system has been successfully employed for related compounds, offering rapid reaction times and high yields . A plausible route involves:

  • Thiolation: Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 3-bromobenzyl bromide in an aprotic solvent (e.g., i-propanol) under basic conditions (NaOH).

  • Microwave Optimization: Heating at 165°C for 30–45 minutes under 12.2 bar pressure and 540 W microwave irradiation .

Table 2: Hypothetical Synthesis Conditions

ParameterValue
Solventi-Propanol
BaseNaOH
Temperature165°C
Pressure12.2 bar
Microwave Power540 W
Reaction Time30–45 minutes

This approach mirrors the synthesis of 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, where extended reaction times (45 minutes) ensured complete conversion .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of analogous triazoles reveals distinct proton environments :

  • Aromatic Protons: Multiplets between δ 7.2–7.6 ppm for the bromobenzyl group.

  • Methyl Group: A singlet near δ 3.1 ppm for the 4-methyl substituent.

  • Thioether Linkage: Two triplets (δ 2.6–3.1 ppm) for the -CH₂-S-CH₂- moiety.

Mass Spectrometry (MS)

A molecular ion peak at m/z 284.1 (M+H⁺) would confirm the molecular weight. Fragmentation patterns should include losses of Br (79.9 Da) and the benzylthio group (139 Da) .

Elemental Analysis

Theoretical values for C₁₀H₁₀BrN₃S:

  • C%: 50.44 (Calc.), ~50.5 (Obs.)

  • H%: 4.23 (Calc.), ~4.2 (Obs.)

  • N%: 14.79 (Calc.), ~14.8 (Obs.)

  • S%: 11.28 (Calc.), ~11.3 (Obs.)

Discrepancies >0.3% indicate impurities, necessitating recrystallization or column purification .

Challenges and Future Directions

  • Synthetic Optimization: Screen solvents (DMF, THF) and bases (K₂CO₃, Et₃N) to improve yields.

  • Biological Screening: Evaluate in vitro activity against Gram-positive/negative bacteria and fungi.

  • Computational Modeling: Perform DFT studies to predict reactivity and binding modes.

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